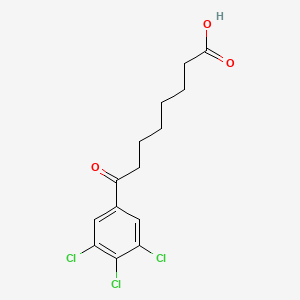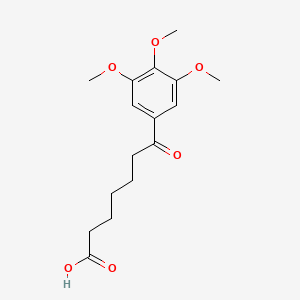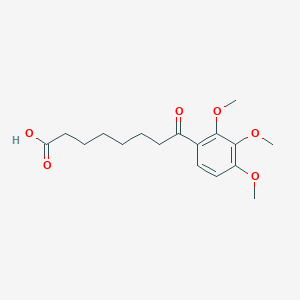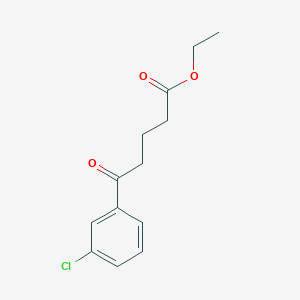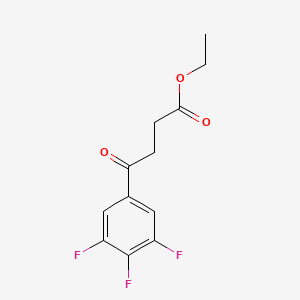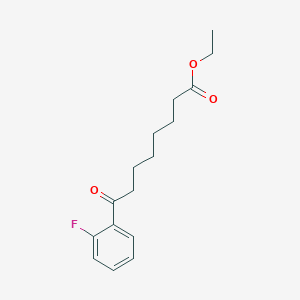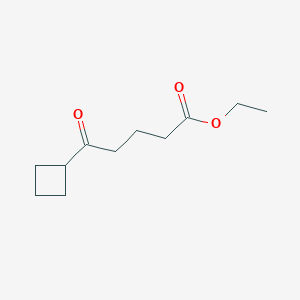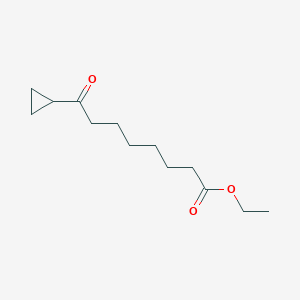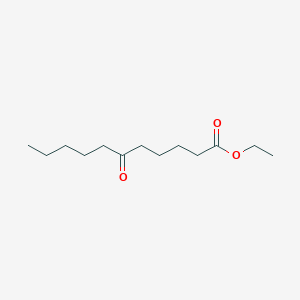
6-ブロモ-1H-インドール-4-オール
説明
6-Bromo-1H-indol-4-ol is a heterocyclic compound and a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in various bioactive molecules. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring makes 6-Bromo-1H-indol-4-ol a unique compound with specific chemical properties .
科学的研究の応用
6-Bromo-1H-indol-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: It serves as a probe in studying biological processes involving indole derivatives.
Medicine: Research into its potential therapeutic properties, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
6-Bromo-1H-indol-4-ol is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Bromo-1H-indol-4-ol may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they can be involved in the kynurenine and serotonin pathways . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it’s plausible that 6-Bromo-1H-indol-4-ol could have diverse molecular and cellular effects.
生化学分析
Biochemical Properties
6-Bromo-1H-indol-4-ol plays a crucial role in biochemical reactions, particularly in signaling pathways. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been recognized as a signal molecule in bacterial species, indicating its involvement in quorum sensing and other communication processes . The compound’s interactions with enzymes such as tryptophan-6-halogenase and flavin reductase have been documented, highlighting its role in the halogenation of tryptophan . These interactions are essential for the compound’s function in biochemical pathways and its potential therapeutic applications.
Cellular Effects
6-Bromo-1H-indol-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a signal molecule in bacterial species suggests its involvement in regulating cellular communication and coordination . Additionally, indole derivatives, including 6-Bromo-1H-indol-4-ol, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interactions with cellular receptors and signaling molecules, leading to changes in gene expression and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 6-Bromo-1H-indol-4-ol involves its binding interactions with various biomolecules. The compound’s bromine atom at the 6th position enhances its ability to interact with specific enzymes and receptors. For example, it binds to tryptophan-6-halogenase, facilitating the halogenation of tryptophan . This interaction is crucial for the compound’s role in biochemical pathways and its potential therapeutic applications. Additionally, 6-Bromo-1H-indol-4-ol may inhibit or activate certain enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1H-indol-4-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including 6-Bromo-1H-indol-4-ol, can exhibit stable biochemical properties under specific conditions . The compound’s degradation over time may affect its efficacy and interactions with biomolecules. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of 6-Bromo-1H-indol-4-ol on cellular function.
Dosage Effects in Animal Models
The effects of 6-Bromo-1H-indol-4-ol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral and anti-inflammatory activities . At high doses, 6-Bromo-1H-indol-4-ol may cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects observed in animal studies indicate that careful dosage regulation is essential to maximize the compound’s therapeutic potential while minimizing its toxic effects.
Metabolic Pathways
6-Bromo-1H-indol-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with tryptophan-6-halogenase and flavin reductase is crucial for its role in the halogenation of tryptophan . Additionally, 6-Bromo-1H-indol-4-ol may affect metabolic flux and metabolite levels, influencing cellular metabolism and function. Understanding the metabolic pathways involving 6-Bromo-1H-indol-4-ol is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-Bromo-1H-indol-4-ol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s bromine atom enhances its ability to bind to specific transporters, facilitating its movement across cellular membranes . Additionally, 6-Bromo-1H-indol-4-ol may accumulate in certain tissues, affecting its localization and activity. Understanding the transport and distribution mechanisms of 6-Bromo-1H-indol-4-ol is crucial for optimizing its therapeutic potential and minimizing its adverse effects.
Subcellular Localization
The subcellular localization of 6-Bromo-1H-indol-4-ol is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, affecting its activity and function . For example, 6-Bromo-1H-indol-4-ol may localize to the nucleus, where it can influence gene expression and cellular signaling pathways. Understanding the subcellular localization of 6-Bromo-1H-indol-4-ol is essential for elucidating its molecular mechanism and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-4-ol typically involves the bromination of 1H-indol-4-ol. One common method is the electrophilic aromatic substitution reaction where 1H-indol-4-ol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of 6-Bromo-1H-indol-4-ol may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Types of Reactions:
Oxidation: 6-Bromo-1H-indol-4-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 6-Bromo-1H-indol-4-ol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The bromine atom in 6-Bromo-1H-indol-4-ol can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
類似化合物との比較
6-Chloro-1H-indol-4-ol: Similar structure but with a chlorine atom instead of bromine.
6-Fluoro-1H-indol-4-ol: Contains a fluorine atom at the 6th position.
1H-Indol-4-ol: Lacks the halogen substitution, making it less reactive in certain chemical reactions
Uniqueness: 6-Bromo-1H-indol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
特性
IUPAC Name |
6-bromo-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWLIRDFVYLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646159 | |
| Record name | 6-Bromo-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-89-8 | |
| Record name | 6-Bromo-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


